

# physicochemical properties of 3-tert-butylphenol

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## Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

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## An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-tert-butylphenol**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental chemical characteristics.

## Chemical Identity

Identifier	Value
IUPAC Name	3-(2-methylpropan-2-yl)phenol
Synonyms	m-tert-Butylphenol, 3-(1,1-Dimethylethyl)phenol
CAS Number	585-34-2[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O[1][2]
Molecular Weight	150.22 g/mol [2][3]
Canonical SMILES	CC(C)(C)c1cccc(O)c1[4]
InChI Key	CYEKUDPFXBLGHH-UHFFFAOYSA-N[4]

## Physicochemical Data

The following tables summarize the key physicochemical properties of **3-tert-butylphenol**, providing a range of reported values for critical parameters.

**Table 2.1: Thermal and Physical Properties**

Property	Value	Conditions
Melting Point	40-46 °C[4][5][6][7][8][9][10]	-
42.3 °C[11]	@ 760.00 mm Hg	
41.0 to 45.0 °C[12]	-	
Boiling Point	240 °C[1][11]	@ 760 mmHg
125-130 °C[4][5][6][7][10]	@ 20 mmHg	
132 °C[12]	@ 20 mmHg	
Density	0.971 g/cm <sup>3</sup> [1]	-
0.97 g·cm <sup>-3</sup> [13]	-	
Flash Point	108.89 °C (228.00 °F)[11]	TCC (Tagliabue Closed Cup)
109.5 °C[1]	-	
109 °C (228.2 °F)[4][7]	Closed cup	
Vapor Pressure	0.025 mmHg[3][11]	@ 25 °C

**Table 2.2: Solubility and Partitioning Behavior**

Property	Value	Conditions
Water Solubility	2070 mg/L[11]	@ 25 °C (experimental)
2.07 g/L[13]	@ 25 °C	
logP (o/w)	3.300[10][11]	-
pKa	10.12[6][10]	@ 25 °C

## Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of phenolic compounds like **3-tert-butylphenol**. These are based on standardized and widely accepted laboratory procedures.

## Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology (Capillary Method):

- A small, finely powdered sample of **3-tert-butylphenol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).
- The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ . For a pure compound, this range is typically narrow (0.5-1 °C).

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

- A sample of **3-tert-butylphenol** (at least 5 mL) is placed in a distillation flask with a few boiling chips or a magnetic stir bar.
- The distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- The flask is heated to bring the liquid to a boil.

- The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.

## Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology (Volume Displacement):

- The mass of a sample of **3-tert-butylphenol** is accurately measured using an analytical balance.
- A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the dissolution rate is slow enough for the measurement), and the initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.
- The density is calculated by dividing the mass of the sample by its volume.

## Water Solubility Determination (OECD 105)

The water solubility is determined by the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with solubilities above  $10^{-2}$  g/L.

Methodology (Flask Method):

- An excess amount of **3-tert-butylphenol** is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

- The mixture is then allowed to stand to allow for phase separation. Centrifugation may be used to separate the solid from the aqueous phase.
- A sample of the clear aqueous supernatant is carefully removed.
- The concentration of **3-tert-butylphenol** in the aqueous sample is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
- The solubility is reported as the mean of at least three determinations.

## pKa Determination (OECD 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenols, this reflects the acidity of the hydroxyl proton.

Methodology (Titration Method):

- A known amount of **3-tert-butylphenol** is dissolved in a suitable solvent (e.g., a water-methanol mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration.

## logP Determination (OECD 107)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. It is a measure of the lipophilicity of a substance.

Methodology (Shake Flask Method):

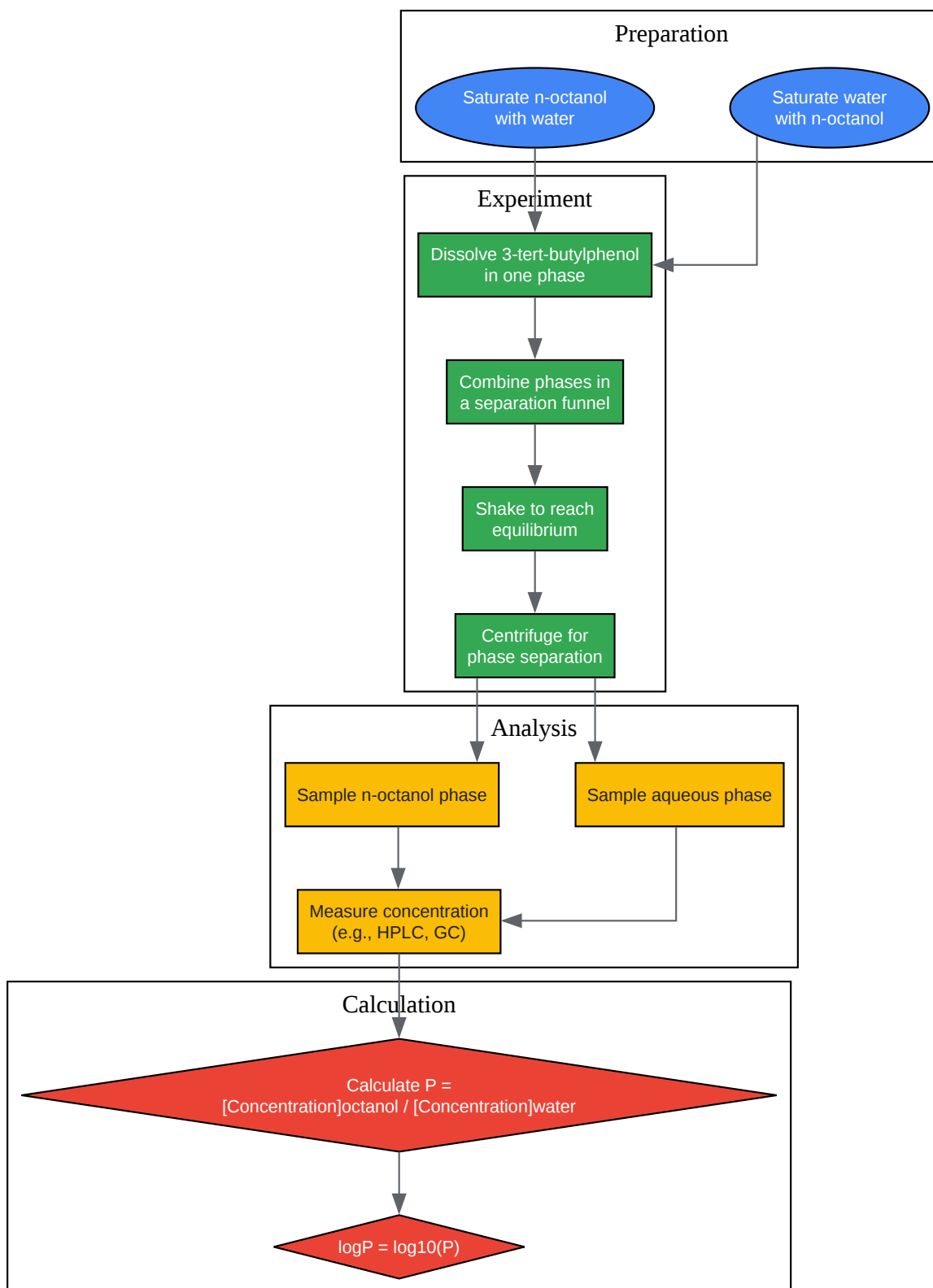
- n-Octanol and water are mutually saturated before the experiment.

- A known amount of **3-tert-butylphenol** is dissolved in either water or n-octanol.
- The solution is placed in a vessel with a known volume of the other solvent.
- The vessel is shaken until equilibrium is reached (e.g., for several hours at a constant temperature).
- The mixture is centrifuged to ensure complete separation of the two phases.
- The concentration of **3-tert-butylphenol** in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (logP).

## Visualizations

### Experimental Workflow for logP Determination

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.



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Caption: Workflow for logP determination by the shake-flask method.

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